1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol
Description
Properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-17-13-3-2-11(14)8-10(13)9-15-6-4-12(16)5-7-15/h2-3,8,12,16H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLALHFSFWJUVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC(CC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Suzuki-Miyaura Coupling)
The bromine atom at the 5-position undergoes palladium- or nickel-catalyzed cross-coupling reactions.
Key Findings :
-
Nickel catalysts enable coupling under milder conditions compared to palladium, reducing side reactions .
-
Electron-withdrawing groups (e.g., methoxy) direct substitution to the para position of bromine .
Functionalization of the Piperidin-4-ol Group
The hydroxyl group participates in esterification, oxidation, and protection/deprotection reactions.
Esterification
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 2 hr | Acetylated piperidine | (similar work-up) |
| Tosyl chloride | CH₂Cl₂, Et₃N, 0°C → RT | Tosylate ester (leaving group) |
Oxidation
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| PCC (pyridinium chlorochromate) | CH₂Cl₂, RT, 4 hr | Piperidin-4-one | (analogous oxidation) |
| Jones reagent (CrO₃/H₂SO₄) | 0°C → reflux | Piperidin-4-one |
Key Findings :
-
Tosylation facilitates subsequent nucleophilic substitutions (e.g., SN2) .
-
Over-oxidation is avoided using PCC instead of stronger oxidants.
Methoxy Group Demethylation
The 2-methoxy group can be cleaved to a phenol under acidic conditions.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| 48% HBr/AcOH | Reflux, 6 hr | 2-Hydroxyphenyl derivative | (similar demethylation) |
| BBr₃ (1 M in CH₂Cl₂) | −78°C → RT, 30 min | 2-Hydroxyphenyl derivative |
Key Findings :
Alkylation and Amidation
The piperidine nitrogen and hydroxyl group enable further derivatization.
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Reductive amination | NaBH₃CN, MeOH, RT | N-Alkylated piperidine | (analogous method) |
| Amide coupling (EDC/HOBt) | DMF, RT, 12 hr | Piperidine-4-carboxamide |
Key Findings :
-
NaBH₃CN minimizes over-reduction compared to NaBH₄.
Stability and Isolation
Post-reaction work-up procedures ensure high purity:
Scientific Research Applications
1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of receptor-ligand interactions due to its structural similarity to certain neurotransmitters.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with piperidin-4-ol derivatives reported in the literature, focusing on structural variations, biological activities, and functional implications.
Aromatic Substituent Variations
Halogenated Aromatic Derivatives
- 4-(4-Iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol (Compound 6, ) Structure: Contains a 4-iodophenyl group and a 4-methoxyindole moiety. Activity: High affinity for dopamine D2 receptors with selectivity over D3 receptors. Comparison: Unlike the target compound’s bromo-methoxyphenyl group, this derivative uses iodine for halogenation, which may alter binding kinetics due to differences in atomic size and electronegativity.
- 1-((1H-Indol-3-yl)methyl)-4-(4-chlorophenyl)piperidin-4-ol (L-741,626, ) Structure: Features a 4-chlorophenyl group and an indol-3-ylmethyl substituent. Activity: Potent dopamine D2 receptor antagonist with >99% purity. The chlorine atom contributes to electron-withdrawing effects, enhancing receptor interactions .
Heteroaromatic Derivatives
- 1-[(Thiophen-3-yl)methyl]piperidin-4-ol ()
- Structure : Substituted with a thiophene ring.
- Properties : The sulfur atom in thiophene introduces π-electron delocalization, differing from the bromo-methoxybenzyl group’s electronic effects .
- Comparison : Thiophene’s planar structure may enhance π-π stacking interactions, whereas the bromo-methoxy group could favor hydrophobic or halogen bonding.
Functional Group Modifications
Sulfonamide and Sulfonyl Derivatives
- 1-((4-Nitrophenyl)sulfonyl)piperidin-4-ol () Structure: Includes a nitrobenzenesulfonyl group. Synthesis: Derived via sodium borohydride reduction, yielding 54% of the aminosulfonyl analog . Comparison: The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the target compound’s methoxy group (electron-donating).
1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine ()
Structural and Functional Data Table
Biological Activity
1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-ol is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 5-bromo-2-methoxyphenyl group, which is critical for its biological activity. The presence of the bromine atom and the methoxy group contributes to its interaction with biological targets.
Biological Activities
1. Antimicrobial Activity:
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 µM |
| Enterococcus faecalis | 62.5 - 125 µM |
| Escherichia coli | <125 µg/mL |
| Pseudomonas aeruginosa | >125 µg/mL |
These results suggest that the compound may inhibit protein synthesis pathways and disrupt cell wall integrity, leading to bactericidal effects .
2. Anticancer Activity:
The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 (Breast) | 20.12 ± 6.20 |
| HepG2 (Liver) | 10.84 ± 4.20 |
These findings indicate that the compound may induce apoptosis and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The bromine atom enhances lipophilicity, facilitating membrane penetration, while the methoxy group may influence receptor binding affinity.
Key Mechanisms Identified:
- Enzyme Inhibition: The compound has shown inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .
- Antioxidant Properties: Preliminary studies suggest that it may exhibit antioxidant activity, contributing to its anticancer effects by reducing oxidative stress in cells .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Studies: Animal models have demonstrated that treatment with this compound leads to significant tumor reduction in xenograft models of breast cancer.
- Combination Therapy: Research indicates that combining this compound with conventional chemotherapy agents enhances therapeutic efficacy while reducing side effects, suggesting a potential role in combination therapy for cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
